Naftopidil Hydrochloride: A Technical Guide to Its Discovery, Synthesis, and Pharmacological Profile
Naftopidil Hydrochloride: A Technical Guide to Its Discovery, Synthesis, and Pharmacological Profile
Executive Summary: Naftopidil (B1677906) is a selective α1-adrenergic receptor antagonist primarily utilized for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] Developed by Asahi Kasei Pharma in Japan, its unique pharmacological profile is characterized by a higher affinity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.[3][4] This selectivity is believed to contribute to its efficacy in improving both voiding and storage symptoms of BPH, with a potentially favorable side-effect profile, particularly concerning cardiovascular effects.[1][4] This document provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key pharmacological data of naftopidil hydrochloride, intended for researchers and professionals in drug development.
Discovery and Development
Naftopidil, a phenylpiperazine derivative, was developed by Asahi Kasei Pharma in Japan for the treatment of bladder outlet obstruction in patients with BPH.[3][4] It is marketed under trade names such as Flivas and Urion.[3] The drug's development was driven by the need for effective α1-blockers with improved safety and tolerability. Clinical studies have demonstrated its effectiveness, leading to its approval for clinical use in Japan.[4] While initially focused on BPH, research has also explored its potential in managing hypertension and other conditions.[3][5]
Mechanism of Action
Naftopidil functions as a competitive antagonist at α1-adrenergic receptors, which are prevalent in the smooth muscles of the lower urinary tract, including the prostate and bladder neck.[1] The binding of endogenous catecholamines (like norepinephrine) to these receptors mediates smooth muscle contraction. In BPH, an enlarged prostate compresses the urethra, obstructing urine flow. By blocking these receptors, naftopidil induces smooth muscle relaxation, alleviating pressure on the urethra and improving urinary flow.[1]
A key feature of naftopidil is its selectivity for α1-adrenoceptor subtypes. It exhibits a significantly higher affinity for the α1D subtype, which is present in the bladder and spinal cord, compared to the α1A subtype (primarily in the prostate) and the α1B subtype (found in vascular smooth muscle).[1][4] This preferential binding to the α1D subtype is thought to be a major contributor to its effectiveness in improving storage symptoms, such as urinary urgency and frequency.[1] Additionally, naftopidil shows some affinity for 5-HT1A serotonin (B10506) receptors, which may help in suppressing C-fibre-mediated bladder contractions, further aiding in the relief of overactive bladder symptoms.[6]
Chemical Synthesis
The synthesis of naftopidil involves a two-step process. The first step is the formation of an epoxide intermediate from 1-naphthol. The second step is the alkylation of a piperazine (B1678402) derivative with the epoxide to yield the final naftopidil molecule. The hydrochloride salt can then be formed by reacting the free base with hydrochloric acid.[2][7]
A general synthetic scheme is as follows:
-
Epoxide Formation : 1-Naphthol is reacted with epichlorohydrin (B41342) in the presence of an alkali to form 1-(1-naphthyloxy)-2,3-epoxypropane.
-
Alkylation : The resulting epoxide is then used to alkylate 1-(2-methoxyphenyl)piperazine (B120316). This reaction involves the nucleophilic opening of the epoxide ring by the secondary amine of the piperazine, yielding naftopidil.[2]
-
Salt Formation : The naftopidil free base is dissolved in a suitable solvent (e.g., toluene) and treated with hydrochloric acid to precipitate naftopidil hydrochloride.[7]
Pharmacological and Clinical Data
The pharmacological profile of naftopidil has been characterized through various in vitro and in vivo studies.
Receptor Binding Affinity and In Vitro Activity
Naftopidil's affinity for different α1-adrenoceptor subtypes is a defining characteristic. It also exhibits antiproliferative effects in cancer cell lines.
Table 1: Receptor Binding Affinity (Ki) of Naftopidil
| Receptor Subtype | Ki Value (nM) | Source(s) |
|---|---|---|
| Cloned Human α1A | 3.7 | [8][9][10] |
| Cloned Human α1B | 20 | [8][9][10] |
| Cloned Human α1D | 1.2 | [8][9][10] |
| Human Prostatic Membranes ([3H]prazosin binding) | 11.6 |[4] |
Table 2: In Vitro Antiproliferative Activity of Naftopidil
| Cell Line | Type | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| LNCaP | Androgen-sensitive prostate cancer | 22.2 | [9] |
| PC-3 | Androgen-insensitive prostate cancer | 33.2 |[9] |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have defined the absorption, distribution, metabolism, and excretion profile of naftopidil. It is metabolized primarily in the liver by cytochrome P450 enzymes.[1]
Table 3: Pharmacokinetic Parameters of Naftopidil (Single 50 mg oral dose)
| Parameter | Mean Value (± SD) | Source(s) |
|---|---|---|
| Tmax (Time to peak concentration) | 2.20 ± 1.04 hours | [11] |
| Cmax (Peak plasma concentration) | 58.6 ± 18.2 ng/mL | [11] |
| T1/2β (Elimination half-life) | 13.0 ± 2.6 hours | [11] |
| AUC0–∞ (Area under the curve) | 733 ± 141 ng·hr/mL | [11] |
| Clt (Total body clearance) | 70.3 ± 13.5 L/hour |[11] |
Clinical Efficacy
Clinical trials have established the efficacy of naftopidil in treating LUTS associated with BPH. Key endpoints in these trials include the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).
Table 4: Summary of Clinical Efficacy Data for Naftopidil
| Study Description | Dosage | Key Findings | Source(s) |
|---|---|---|---|
| 12-week study in BPH patients with hypertension | 50 mg & 75 mg | Significant improvements in total IPSS, obstructive/irritative subscores, and Qmax. Significant decrease in systolic and diastolic blood pressure in hypertensive patients. | [5] |
| 12-week randomized trial vs. Tamsulosin (B1681236) (0.2 mg) | 50 mg | Naftopidil was as effective and safe as tamsulosin. Both drugs significantly improved IPSS and Qmax. | [11][12] |
| 3-year prospective multicenter study | 50 mg or 75 mg | Significant long-term improvements in total IPSS, QoL index, and Qmax for patients remaining on medication. |[13] |
Key Experimental Methodologies
Synthesis Protocol Example
The following protocol is adapted from patent literature for the synthesis of naftopidil free base.[7]
Objective: To synthesize (S)-1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalene-1-yloxy)propan-2-ol (Naftopidil).
Materials:
-
(S)-2-((naphthalen-1-yloxy)methyl)oxirane (epoxide intermediate)
-
1-(2-methoxyphenyl)piperazine
-
Anhydrous 2-propanol (solvent)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the epoxide intermediate (e.g., 0.1 g, 0.5 mmol) is prepared in anhydrous 2-propanol (10 mL).
-
To this solution, 1-(2-methoxyphenyl)piperazine (e.g., 0.096 g, 0.5 mmol) is added.
-
The reaction mixture is refluxed for an extended period (e.g., 32 hours).
-
Reaction completion is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography using 230-400 mesh silica to obtain pure naftopidil.[7]
Receptor Binding Assay Protocol
The following is a generalized description of the methodology used to determine naftopidil's binding affinity for prostatic α1-adrenoceptors.[4]
Objective: To determine the inhibitory constant (Ki) of naftopidil for α1-adrenoceptors in human prostatic membranes.
Materials:
-
Human prostatic tissue membranes
-
[3H]prazosin (radioligand, a known α1-antagonist)
-
Naftopidil (test compound)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membranes prepared from human prostate tissue are incubated in a buffer solution.
-
A fixed concentration of [3H]prazosin is added to the incubation mixture.
-
Varying concentrations of naftopidil are added to compete with [3H]prazosin for binding to the α1-adrenoceptors on the membranes.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of naftopidil that inhibits 50% of the specific [3H]prazosin binding (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[4]
Conclusion
Naftopidil hydrochloride is a well-characterized α1-adrenergic receptor antagonist with a distinct pharmacological profile. Its discovery provided a valuable therapeutic option for LUTS associated with BPH. The chemical synthesis is a straightforward process involving epoxide formation and subsequent alkylation. Its high affinity for the α1D-adrenoceptor subtype underpins its clinical efficacy in treating both voiding and storage symptoms. The quantitative data from extensive preclinical and clinical studies confirm its mechanism of action and support its role in urological medicine. This guide provides a foundational technical overview for scientists and researchers engaged in the study and development of urological pharmaceuticals.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Naftopidil - Wikipedia [en.wikipedia.org]
- 3. What is Naftopidil used for? [synapse.patsnap.com]
- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naftopidil: View Uses, Side Effects and Medicines [truemeds.in]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
